molecular formula C14H15N5O2 B2411784 1-methyl-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrrole-2-carboxamide CAS No. 2034550-14-4

1-methyl-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrrole-2-carboxamide

Cat. No. B2411784
CAS RN: 2034550-14-4
M. Wt: 285.307
InChI Key: NQXBFQDMWTVENY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-methyl-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrrole-2-carboxamide” is a complex organic molecule. It contains several functional groups including a carboxamide, a pyrrole, and an oxadiazole ring .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The 3D structure of the molecule could be determined using techniques such as X-ray crystallography or NMR spectroscopy .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .

Scientific Research Applications

Polycyclic Systems and Predicted Biological Activity

Research into polycyclic systems containing the 1,2,4-oxadiazole ring has led to the synthesis of novel compounds with predicted biological activities. For instance, Kharchenko et al. (2008) synthesized 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-one bicyclic systems through a one-pot condensation process. The structures of these novel compounds were confirmed using various spectroscopic methods, and their biological activity was predicted, highlighting their potential in medicinal chemistry applications Kharchenko et al., 2008.

DNA Binding and Gene Expression Control

Compounds containing pyrrole and oxadiazole units have been investigated for their ability to bind DNA and control gene expression. Chavda et al. (2010) studied polyamides containing N-methylimidazole and N-methylpyrrole, demonstrating their ability to form stacked dimers that target specific DNA sequences, potentially regulating gene expression and offering a pathway to treat diseases like cancer Chavda et al., 2010.

Antimycobacterial Activity

Compounds incorporating the 1,2,4-oxadiazole moiety have been synthesized and evaluated for their antimycobacterial properties against Mycobacterium tuberculosis. Gezginci et al. (1998) synthesized pyridines and pyrazines substituted with 1,2,4-oxadiazole-5-ones and -thiones, demonstrating activities that, in some cases, were significantly more potent than the standard treatment pyrazinamide Gezginci et al., 1998.

Cellular Permeability for Targeted Therapies

The cellular permeability of DNA-binding pyrrole-imidazole polyamides has been a focus of study, with implications for their use as targeted therapeutic agents. Liu and Kodadek (2009) found that the linker used in these polyamides significantly affects their ability to permeate cells, indicating the importance of structural considerations in the development of effective gene-targeting drugs Liu & Kodadek, 2009.

Synthesis and PET Imaging Applications

The synthesis of compounds for Positron Emission Tomography (PET) imaging has also utilized the pyrazole and pyrimidine cores, indicative of the versatility and applicability of these chemical families in developing diagnostic tools. Wang et al. (2018) synthesized a compound aimed at imaging the IRAK4 enzyme in neuroinflammation, showcasing the potential of these heterocycles in biomedical imaging applications Wang et al., 2018.

properties

IUPAC Name

1-methyl-N-[[3-(1-methylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]pyrrole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5O2/c1-18-7-3-5-10(18)13-16-12(21-17-13)9-15-14(20)11-6-4-8-19(11)2/h3-8H,9H2,1-2H3,(H,15,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQXBFQDMWTVENY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C2=NOC(=N2)CNC(=O)C3=CC=CN3C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrrole-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.